molecular formula C12H7F2N3 B1402324 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole CAS No. 1415573-03-3

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

Cat. No.: B1402324
CAS No.: 1415573-03-3
M. Wt: 231.2 g/mol
InChI Key: YONUVKLVBWMUSR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles into the structure .

Scientific Research Applications

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to effective inhibition of the desired pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzimidazole
  • 6-fluoropyridine
  • 4-fluorobenzimidazole

Uniqueness

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is unique due to the presence of two fluorine atoms in both the benzimidazole and pyridine rings. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds with single fluorination .

Biological Activity

6-Fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole is a fluorinated derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features, including the presence of fluorine atoms, are believed to enhance its potency and selectivity against various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8F2N4\text{C}_{13}\text{H}_{8}\text{F}_2\text{N}_4

This structure includes a benzimidazole core substituted with fluorinated pyridine groups, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing a benzimidazole scaffold exhibit significant anticancer properties. The fluorination in this specific compound is hypothesized to enhance these effects:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar benzimidazole derivatives can inhibit the KRAS signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values reported for these studies indicate a potent inhibitory effect on cell viability, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria:

  • Antimicrobial Mechanism : The benzimidazole moiety is known to interact with bacterial enzymes and disrupt essential cellular processes. This interaction can lead to bacterial cell death .
  • Research Findings : Studies have shown that derivatives of benzimidazole, including those similar to this compound, possess significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Comparative Biological Activity Table

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial ActivityUniqueness
This compoundFluorinated benzimidazoleHigh (IC50 < 10 µM)Moderate (MIC < 50 µg/mL)Enhanced potency due to fluorination
2-(4-Fluorophenoxy)pyridin-2-yl-benzimidazoleFluorinated phenoxy derivativeModerateHigh (MIC < 25 µg/mL)Stronger antimicrobial profile
Benzimidazole derivative ANon-fluorinatedLowModerateLacks fluorine substitution

Properties

IUPAC Name

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONUVKLVBWMUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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